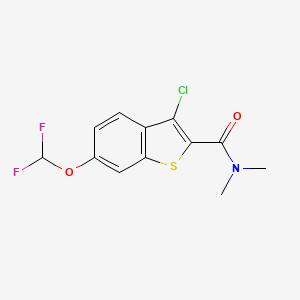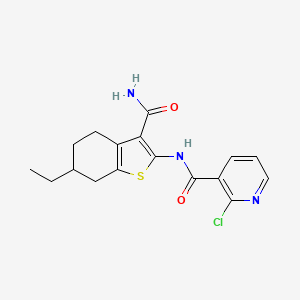![molecular formula C19H22BrNO2 B10893657 N-(3-bromophenyl)-2-[4-(pentan-2-yl)phenoxy]acetamide](/img/structure/B10893657.png)
N-(3-bromophenyl)-2-[4-(pentan-2-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: is an organic compound with a complex structure that includes a bromophenyl group and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Coupling Reaction: The bromophenyl intermediate is then coupled with a phenoxyacetamide derivative under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Final Product Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability or electronic conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the phenoxyacetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
N-(3-BROMOPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE: Similar structure but with a methyl group instead of a 1-methylbutyl group.
N-(3-CHLOROPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.
N-(3-FLUOROPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: The presence of the bromine atom in N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and fluoro- analogs. Additionally, the 1-methylbutyl group provides steric hindrance, influencing the compound’s interaction with molecular targets.
Propriétés
Formule moléculaire |
C19H22BrNO2 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-(4-pentan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H22BrNO2/c1-3-5-14(2)15-8-10-18(11-9-15)23-13-19(22)21-17-7-4-6-16(20)12-17/h4,6-12,14H,3,5,13H2,1-2H3,(H,21,22) |
Clé InChI |
LRNNMYIJOLSECP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893574.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propoxybenzamide](/img/structure/B10893577.png)
![5-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10893593.png)
methanone](/img/structure/B10893601.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B10893620.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B10893628.png)
![1-ethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10893633.png)
![N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide](/img/structure/B10893652.png)
![(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10893653.png)
![1,3-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893668.png)
![1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10893684.png)

![2-(1H-imidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10893697.png)
